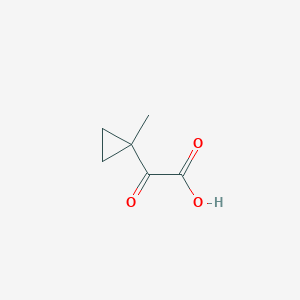

2-(1-Methylcyclopropyl)-2-oxoacetic acid

説明

2-(1-Methylcyclopropyl)-2-oxoacetic acid is a cyclopropane-containing α-keto acid derivative characterized by a methyl-substituted cyclopropyl ring fused to an oxoacetic acid moiety. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable in medicinal chemistry and agrochemical research .

特性

IUPAC Name |

2-(1-methylcyclopropyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2-3-6)4(7)5(8)9/h2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCOGBPHOFARPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)-2-oxoacetic acid typically involves the cyclopropanation of suitable precursors followed by oxidation. One common method involves the reaction of 1-methylcyclopropylcarbinol with an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired product .

Industrial Production Methods

Industrial production of 2-(1-Methylcyclopropyl)-2-oxoacetic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions

2-(1-Methylcyclopropyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the carboxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids or esters.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

科学的研究の応用

2-(1-Methylcyclopropyl)-2-oxoacetic acid finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-(1-Methylcyclopropyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Differences

- Cyclopropane Substitution : The methyl group in 2-(1-methylcyclopropyl)-2-oxoacetic acid introduces steric hindrance and electronic effects distinct from unsubstituted cyclopropane derivatives (e.g., 1u in ). This substitution may enhance metabolic stability in drug design .

- Functional Groups: Compared to 2-(Cyclopropylamino)-2-oxoacetic acid , the replacement of the amino group with a methylcyclopropyl group alters hydrogen-bonding capacity and solubility.

- Synthetic Complexity : Compounds like 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid require multi-step syntheses with protective group strategies, whereas α-keto acids (e.g., 1u) are often synthesized via hydrolysis of esters or oxalates .

Physicochemical Properties

- Solubility: The oxoacetic acid moiety confers water solubility, but methylcyclopropyl substituents (as in the target compound) may reduce polarity compared to amino-substituted analogs (e.g., and ).

- Stability : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. However, methyl substitution (as in the target compound) may stabilize the ring compared to unsubstituted cyclopropanes .

生物活性

2-(1-Methylcyclopropyl)-2-oxoacetic acid is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(1-Methylcyclopropyl)-2-oxoacetic acid can be represented as follows:

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

- CAS Number : 71199-15-0

This compound features a cyclopropyl group, which is known to influence the biological activity of organic molecules by affecting their interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that 2-(1-Methylcyclopropyl)-2-oxoacetic acid exhibits significant antimicrobial activity. For example, research involving various microbial strains demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and metabolic pathways.

Table 1: Antimicrobial Activity of 2-(1-Methylcyclopropyl)-2-oxoacetic acid

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may be beneficial for treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on human peripheral blood mononuclear cells (PBMCs) treated with 2-(1-Methylcyclopropyl)-2-oxoacetic acid showed a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This finding indicates its potential use in managing conditions characterized by excessive inflammation.

Antiviral Activity

Emerging research has also suggested that 2-(1-Methylcyclopropyl)-2-oxoacetic acid may possess antiviral properties. Preliminary results indicate efficacy against certain viruses, although further studies are required to elucidate the mechanisms involved.

Table 2: Antiviral Activity Overview

| Virus Type | Assay Type | IC50 (µM) |

|---|---|---|

| Influenza A | Plaque Reduction Assay | 25 |

| HIV | Viral Replication Assay | 40 |

The biological activities of 2-(1-Methylcyclopropyl)-2-oxoacetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It appears to modulate immune responses by affecting cytokine production.

- Viral Replication Interference : The compound may disrupt viral replication processes at various stages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。